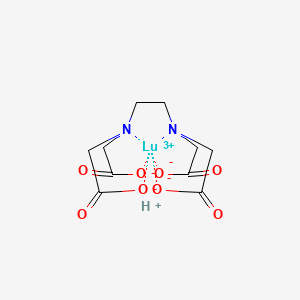![molecular formula C8H18NO3P B14618310 Diethyl [1-(dimethylamino)ethenyl]phosphonate CAS No. 56919-77-8](/img/structure/B14618310.png)
Diethyl [1-(dimethylamino)ethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(dimethylamino)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C8H18NO3P It is a phosphonate ester that contains a dimethylamino group and an ethenyl group attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [1-(dimethylamino)ethenyl]phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. Another method involves the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and vinyl halides under microwave irradiation . These reactions typically occur with retention of configuration at the phosphorus center and in the vinyl moiety.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation and palladium catalysts can significantly reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-(dimethylamino)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate to phosphines or other reduced phosphorus compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the ethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acids, while substitution reactions can produce a wide range of substituted phosphonates with different functional groups .
Applications De Recherche Scientifique
Diethyl [1-(dimethylamino)ethenyl]phosphonate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor to bioactive phosphonate derivatives.
Materials Science: It is used in the development of new materials with unique properties, such as flame retardants and corrosion inhibitors.
Mécanisme D'action
The mechanism by which diethyl [1-(dimethylamino)ethenyl]phosphonate exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its ability to form stable phosphonate esters makes it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [2-(dimethylamino)ethyl]phosphonate: This compound has a similar structure but with an ethyl group instead of an ethenyl group.
Diethyl [(E)-1-(dimethylamino)-2-(3-methyl-2-thienyl)vinyl]phosphonate: This compound contains a thienyl group in place of the ethenyl group
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and other fields .
Propriétés
Numéro CAS |
56919-77-8 |
|---|---|
Formule moléculaire |
C8H18NO3P |
Poids moléculaire |
207.21 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-N,N-dimethylethenamine |
InChI |
InChI=1S/C8H18NO3P/c1-6-11-13(10,12-7-2)8(3)9(4)5/h3,6-7H2,1-2,4-5H3 |
Clé InChI |
JQEFSGIAKZAREU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=C)N(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
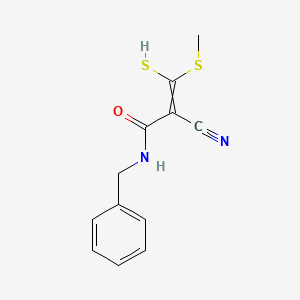
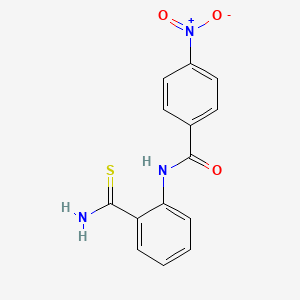
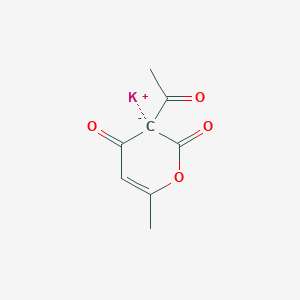
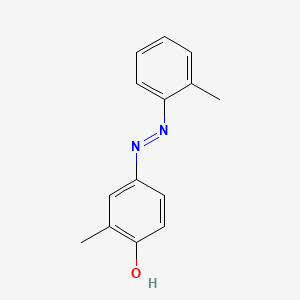
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)
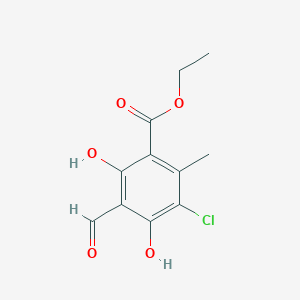
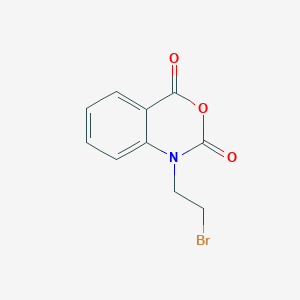
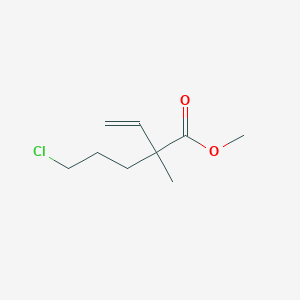
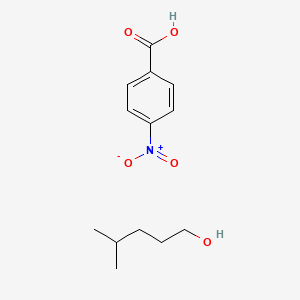
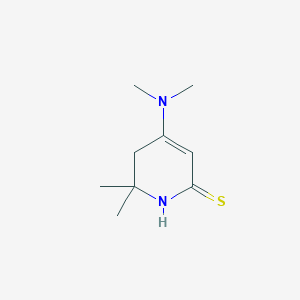
![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
